8-Isopropoxy Ether vs. Free 8-Hydroxy: Lipophilicity and Metabolic Stability
The target compound (CAS 648896-94-0) is the O-isopropyl ether of 5-chloro-7-phenylquinolin-8-ol (CAS 648896-36-0). The calculated octanol-water partition coefficient (LogP) for the target compound is approximately 5.2, compared to approximately 4.3 for the free 8-hydroxy analog, representing a ΔLogP of +0.9 units . In MTP inhibitor patent SAR (JP2007520543A), the 8-alkoxy substitution (including isopropoxy) is explicitly enumerated as a preferred embodiment, while the free 8-hydroxy is associated with reduced in vitro metabolic stability due to Phase II glucuronidation susceptibility [1]. This LogP shift of approximately 0.9 units alters the compound's distribution between aqueous assay media and lipophilic binding sites, directly impacting apparent potency in cell-based ApoB secretion assays.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP ≈ 5.2 (5-chloro-7-phenyl-8-isopropoxyquinoline) |
| Comparator Or Baseline | cLogP ≈ 4.3 (5-chloro-7-phenylquinolin-8-ol, CAS 648896-36-0) |
| Quantified Difference | ΔLogP ≈ +0.9 units (approximately 8-fold increase in octanol partitioning) |
| Conditions | Calculated using fragment-based LogP estimation; consistent with MTP/ApoB patent SAR context |
Why This Matters
The 0.9 LogP unit increase translates to an approximately 8-fold greater partitioning into lipophilic environments, which directly influences membrane permeability, metabolic stability toward glucuronidation, and apparent IC₅₀ values in cell-based lipid-lowering assays.
- [1] Japan Tobacco Inc. Substituted Quinoline Compounds as MTP / Apo B Secretion Inhibitors. Japanese Patent JP2007520543A, 2005. Explicit disclosure of 8-alkoxy (including isopropoxy) as preferred R₈ substituent. View Source
